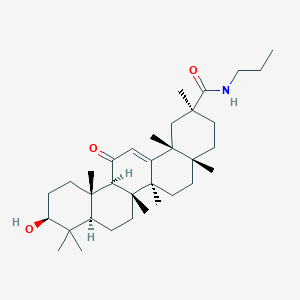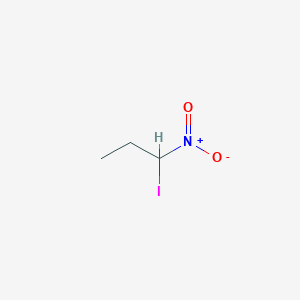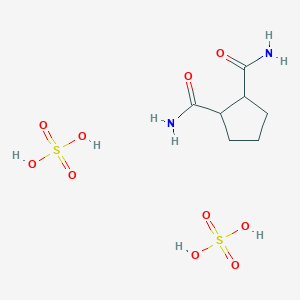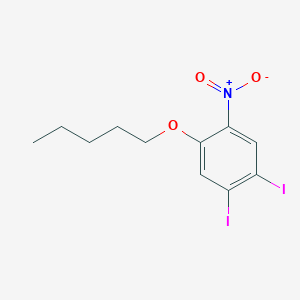![molecular formula C15H13BrN2O B12618435 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-43-3](/img/structure/B12618435.png)
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinolinone family This compound features a benzo[h]isoquinolin-1(2H)-one core structure, substituted with a bromine atom at the 9th position and an aminoethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized via a rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates. This reaction involves selective cleavage of a carbon-carbon bond, leading to the formation of isoquinolin-1(2H)-ones.
Aminoethylation: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like thiols, amines, and alkoxides in the presence of bases or catalysts.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted, amine-substituted, and alkoxide-substituted derivatives.
Scientific Research Applications
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The bromine atom may facilitate binding through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
6-(2-aminoethyl)benzo[h]isoquinolin-1(2H)-one: Lacks the bromine atom, resulting in different reactivity and binding properties.
9-bromobenzo[h]isoquinolin-1(2H)-one: Lacks the aminoethyl group, affecting its biological activity and applications.
6-(2-hydroxyethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one: The hydroxyethyl group provides different chemical reactivity compared to the aminoethyl group.
Uniqueness
6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the aminoethyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
919291-43-3 |
|---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
6-(2-aminoethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H13BrN2O/c16-11-1-2-12-9(3-5-17)7-10-4-6-18-15(19)14(10)13(12)8-11/h1-2,4,6-8H,3,5,17H2,(H,18,19) |
InChI Key |
LKQJSRFIFDDRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)



![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)
![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)


![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)


![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)

